molecular formula C20H28N2O4S B12180451 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide

Cat. No.: B12180451
M. Wt: 392.5 g/mol
InChI Key: SEJLHPFMFWGPLH-UHFFFAOYSA-N
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Description

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions:

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the butanamide group through an amidation reaction with butanoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the substitution and sulfonylation reactions.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxyethyl group to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo further electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of sulfonyl and pyrrole groups on biological systems.

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins, potentially inhibiting their function. The pyrrole ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4-(acetylamino)phenyl]sulfonyl}ethyl)
  • 4-CHLORO-N-{1-(2-METHOXYETHYL)-3-[(4-METHYLPHENYL)SULFONYL]-1H-PYRROLO[2,3-B]QUINOXALIN-2-YL}BENZAMIDE

Uniqueness

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and dimethyl substitutions, along with the sulfonyl group, make it a versatile compound for various applications.

Biological Activity

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide is a complex organic compound with a unique molecular structure that includes a pyrrole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O4S, with a molecular weight of 378.5 g/mol. The structural features include:

  • Pyrrole Ring : A five-membered aromatic heterocycle.
  • Butanamide Chain : Contributes to the compound's solubility and biological interactions.
  • Methoxyethyl Group : Enhances lipophilicity and potential receptor interactions.
  • Sulfonyl Group : May play a role in enzyme inhibition or receptor modulation.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

This compound has been investigated for its anticancer potential. It is believed to interact with specific enzymes and receptors involved in cancer cell proliferation and apoptosis. Research has indicated that derivatives of pyrrole compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with:

  • Enzymes : Inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity affecting cellular signaling pathways.

These interactions may lead to altered cellular responses, contributing to its observed biological effects.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • Synthesis : The synthesis typically involves multiple steps, including the formation of the pyrrole ring followed by the introduction of various substituents. Careful control over reaction conditions is crucial for achieving high yields.
  • Cell Culture Studies : In vitro studies have demonstrated that this compound can enhance monoclonal antibody production in recombinant CHO cells while suppressing unwanted glycosylation processes .

Data Summary

PropertyValue
Molecular FormulaC19H26N2O4S
Molecular Weight378.5 g/mol
IUPAC NameN-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]butanamide
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines

Properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]butanamide

InChI

InChI=1S/C20H28N2O4S/c1-6-7-18(23)21-20-19(15(3)16(4)22(20)12-13-26-5)27(24,25)17-10-8-14(2)9-11-17/h8-11H,6-7,12-13H2,1-5H3,(H,21,23)

InChI Key

SEJLHPFMFWGPLH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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